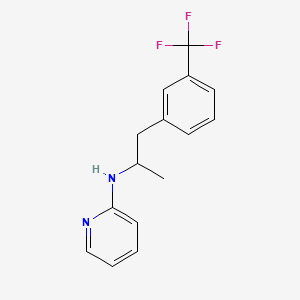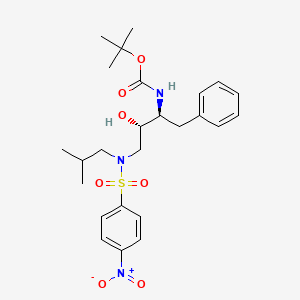
(Z)-2-phenylbut-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-phenylbut-2-enoyl chloride is an organic compound belonging to the class of acyl chlorides It is characterized by the presence of a phenyl group attached to a butenoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-2-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of (Z)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
(Z)-2-phenylbut-2-enoic acid+SOCl2→(Z)-2-phenylbut-2-enoyl chloride+SO2+HCl
Another method involves the use of oxalyl chloride (COCl₂) as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The choice of chlorinating agent and reaction conditions may vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-phenylbut-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (Z)-2-phenylbut-2-enoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Thiols: Form thioesters, typically under basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
(Z)-2-phenylbut-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form amides and esters, which are common functional groups in bioactive molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-2-phenylbut-2-enoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butenoyl moiety.
Cinnamoyl Chloride: Contains a phenyl group attached to an α,β-unsaturated acyl chloride, similar to (Z)-2-phenylbut-2-enoyl chloride.
Crotonyl Chloride: An α,β-unsaturated acyl chloride but without the phenyl group.
Uniqueness
This compound is unique due to the presence of both a phenyl group and an α,β-unsaturated acyl chloride moiety. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
(Z)-2-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2- |
InChI-Schlüssel |
GCXIMGKVNVQRNR-MBXJOHMKSA-N |
Isomerische SMILES |
C/C=C(/C1=CC=CC=C1)\C(=O)Cl |
Kanonische SMILES |
CC=C(C1=CC=CC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
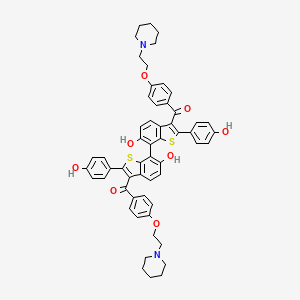
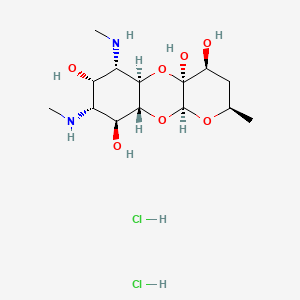

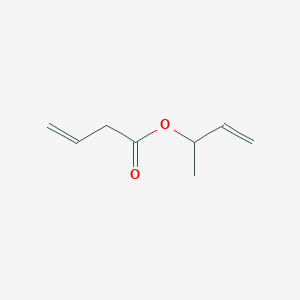
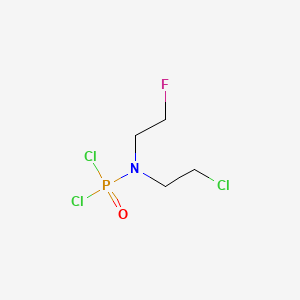
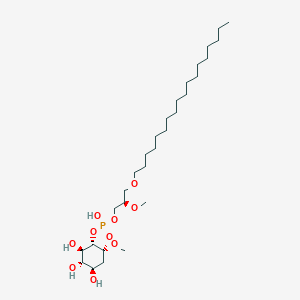
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
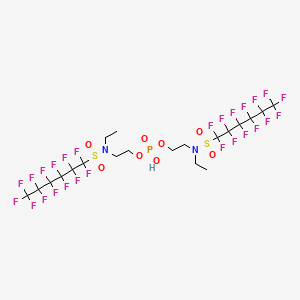
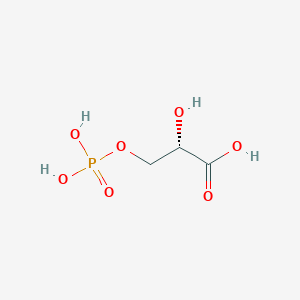
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)

